7-Chloro-5-phenyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepine-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-5-phenyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepine-2-thione is a heterocyclic compound belonging to the benzodiazepine family Benzodiazepines are known for their wide range of biological activities, including sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-phenyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepine-2-thione typically involves the reaction of 5-chloro-2-[(chloroacetyl)amino]benzophenone with hexamethylenetetramine under basic conditions to form 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one. This intermediate is then reacted with phosphorus pentasulfide under nitrogen protection to yield the desired thione compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-5-phenyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: Halogenation, alkylation, and acylation reactions can introduce different substituents on the benzodiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and halogens are employed under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted benzodiazepines with different functional groups.
Scientific Research Applications
7-Chloro-5-phenyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepine-2-thione has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other benzodiazepine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of central nervous system disorders.
Mechanism of Action
The mechanism of action of 7-Chloro-5-phenyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepine-2-thione involves its interaction with specific molecular targets and pathways. The compound is believed to bind to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA in the central nervous system. This leads to sedative, anxiolytic, and muscle relaxant effects. The exact molecular pathways and targets are still under investigation, but the compound’s structure suggests it may interact with other neurotransmitter systems as well .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
7-Chloro-5-phenyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepine-2-thione is unique due to its thione group, which imparts distinct chemical reactivity and potential biological activities compared to other benzodiazepines. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C15H13ClN2S |
---|---|
Molecular Weight |
288.8 g/mol |
IUPAC Name |
7-chloro-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepine-2-thione |
InChI |
InChI=1S/C15H13ClN2S/c16-11-6-7-13-12(8-11)15(17-9-14(19)18-13)10-4-2-1-3-5-10/h1-8,15,17H,9H2,(H,18,19) |
InChI Key |
MXBDFXOKLJKECZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=S)NC2=C(C=C(C=C2)Cl)C(N1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.